

# Unveiling the Molecular Architecture of Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Guide

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## Compound of Interest

Compound Name: *Acetylenedicarboxylic acid  
monopotassium salt*

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This technical guide provides an in-depth analysis of the molecular geometry of **acetylenedicarboxylic acid monopotassium salt** ( $\text{KHC}_4\text{O}_4$ ), a compound of significant interest in crystal engineering and materials science. This document, intended for researchers, scientists, and professionals in drug development, details the precise structural parameters of the molecule as determined by X-ray crystallography, offering a foundational understanding for its application in advanced material design and synthesis.

## Core Molecular Structure

**Acetylenedicarboxylic acid monopotassium salt**, in its anhydrous  $\alpha$ -form, presents a fascinating molecular and supramolecular structure. The defining feature of its crystal lattice is the formation of infinite chains of hydrogen-anions linked by exceptionally short and strong hydrogen bonds. The geometry of the individual hydrogen acetylenedicarboxylate anion is characterized by a linear carbon backbone with two carboxylate groups.

The crystal structure of the  $\alpha$ -form was determined to be in the space group  $I2/a$  with specific unit cell dimensions.<sup>[1]</sup> A key feature of the crystal packing is the  $\text{O}\cdots\text{H}\cdots\text{O}$  hydrogen bond distance of  $2.445(3) \text{ \AA}$ , indicating a very strong interaction that dictates the overall crystal structure.<sup>[1]</sup>

## Quantitative Geometric Data

The precise bond lengths and angles of the hydrogen acetylenedicarboxylate anion have been determined through single-crystal X-ray diffraction. These parameters are crucial for computational modeling and for understanding the electronic properties of the molecule. The key quantitative data are summarized in the table below.

Bond	Length (Å)	Angle	Degree (°)
C≡C	1.19	O(1)-C(2)-C(1)	114.2
C-C	1.45	O(2)-C(2)-C(1)	118.0
C-O(1)	1.32	O(1)-C(2)-O(2)	127.8
C=O(2)	1.21	C(1')-C(1)-C(2)	176.2
O(1)···O(1')	2.445		

Data sourced from the crystal structure of the  $\alpha$ -form of potassium hydrogen acetylenedicarboxylate.

## Molecular Geometry Visualization

The following diagram illustrates the molecular geometry of the hydrogen acetylenedicarboxylate anion, highlighting the key atoms and their connectivity.

Caption: Molecular geometry of the hydrogen acetylenedicarboxylate anion.

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of **acetylenedicarboxylic acid monopotassium salt** was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

A generalized experimental workflow for such an analysis includes:

- **Crystal Growth:** High-quality single crystals of the compound are grown from a suitable solvent, often through slow evaporation or cooling of a saturated solution.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffraction pattern of the X-rays is recorded by a detector.
- **Data Processing:** The intensities and positions of the diffracted beams are measured and processed to yield a set of structure factors.
- **Structure Solution:** The initial positions of the atoms in the unit cell are determined from the structure factors using computational methods.
- **Structure Refinement:** The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

This rigorous process yields a detailed and accurate model of the molecular structure, providing the foundational data presented in this guide.

## Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow from experimental observation to the final determination of molecular geometry.



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Caption: Workflow for determining molecular geometry via X-ray crystallography.

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## References

- 1. Crystal structures of the acid salts of some dibasic acids. Part VII. An X-ray study of potassium hydrogen acetylenedicarboxylate: the  $\alpha$ -form - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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